
Tetrachlorobisphenol A
Overview
Description
Azadirachtin is a bioactive compound belonging to the limonoid group, primarily found in the seeds of the neem tree (Azadirachta indica). It is a highly oxidized tetranortriterpenoid with a complex molecular structure, including multiple oxygen-bearing functional groups such as enol ether, acetal, hemiacetal, tetra-substituted epoxide, and various carboxylic esters . Azadirachtin is renowned for its potent insecticidal properties, making it a valuable natural pesticide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azadirachtin is notably challenging due to its intricate molecular structure, which includes 16 stereogenic centers. The first total synthesis was achieved by Steven Ley’s research group at the University of Cambridge in 2007 . This synthesis involved a relay approach, where a heavily functionalized decalin intermediate was synthesized on a small scale and then derived from the natural product for gram-scale operations.
Industrial Production Methods: Industrial production of azadirachtin typically involves extraction from neem seeds. The seeds are processed using solvents such as ethanol or methanol to extract the active compounds. The extract is then purified using techniques like solid-phase extraction and liquid chromatography . The final product is often formulated into various pesticide products.
Chemical Reactions Analysis
Types of Reactions: Azadirachtin undergoes several types of chemical reactions, including:
Oxidation: Azadirachtin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in azadirachtin.
Substitution: Substitution reactions can occur at different positions on the azadirachtin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized limonoid derivatives .
Scientific Research Applications
Flame Retardant Applications
Usage in Materials:
- TCBPA is widely utilized in plastics, textiles, and building materials due to its flame-retardant properties. It is often incorporated into polycarbonate and epoxy resins to enhance fire resistance .
- The compound's effectiveness in preventing ignition and slowing down the spread of flames makes it a critical additive in consumer products such as electronics and furniture .
Environmental Concerns:
- Despite its utility, TCBPA poses significant environmental risks. It can leach into soil and water systems, leading to contamination that may affect wildlife and human health through bioaccumulation in the food chain .
Toxicological Studies
Endocrine Disruption:
- Research indicates that TCBPA acts as an endocrine disruptor, affecting hormone signaling pathways. It has been shown to function as an estrogen receptor alpha agonist and antagonist for androgen and progesterone receptors .
- Studies using Saccharomyces cerevisiae (yeast) have demonstrated that high concentrations of TCBPA inhibit cell growth and disrupt metabolic pathways, indicating potential adverse effects on cellular functions .
Developmental Toxicity:
- A metabolomics study revealed that exposure to TCBPA during embryonic development can lead to metabolic disorders. In marine medaka embryos, TCBPA exposure resulted in decreased synthesis of nucleosides and lipids, disrupting critical developmental processes .
Case Studies
Regulatory Considerations
Given the toxicological profiles of TCBPA, regulatory bodies are increasingly scrutinizing its use. The compound's classification as a candidate endocrine disruptor necessitates comprehensive risk assessments to mitigate potential health risks associated with exposure.
Mechanism of Action
Azadirachtin exerts its effects primarily by interfering with the endocrine systems of insects. It acts as an insect growth regulator by antagonizing ecdysteroid and juvenile hormone activities. This is achieved by reducing the secretion of prothoracicotropic hormone and allatotropins from the corpus cardiacum complex . Additionally, azadirachtin affects the production of neuropeptides in the insect brain, inhibiting growth and development .
Comparison with Similar Compounds
Azadirachtin is often compared with other limonoids found in neem, such as nimbin and salannin. While all these compounds exhibit insecticidal properties, azadirachtin is unique due to its higher potency and broader spectrum of activity . Other similar compounds include:
Nimbin: Known for its anti-inflammatory and anti-bacterial properties.
Salanin: Exhibits insecticidal and anti-feedant properties.
Azadirachtin’s uniqueness lies in its complex structure and multifaceted mode of action, making it a highly effective and versatile natural pesticide.
Biological Activity
Tetrachlorobisphenol A (TCBPA) is a halogenated derivative of bisphenol A (BPA) that has garnered attention due to its potential biological activities and toxicological effects. This article reviews the biological activity of TCBPA, focusing on its metabolic interactions, endocrine-disrupting properties, and implications for human health and environmental safety.
Metabolomics Studies
Recent studies employing metabolomics have revealed significant metabolic disturbances in organisms exposed to TCBPA. For instance, a study using marine medaka embryos demonstrated that exposure to TCBPA resulted in decreased synthesis of nucleosides, amino acids, and lipids, alongside disruptions in crucial metabolic pathways such as the tricarboxylic acid (TCA) cycle and glycolysis .
Table 1: Metabolic Pathway Disruptions in Medaka Embryos Exposed to TCBPA
Pathway | Effect of TCBPA Exposure |
---|---|
TCA Cycle | Inhibition; decreased intermediates |
Glycolysis | Activation; increased lactate levels |
Lipid Metabolism | Disruption; altered fatty acid profiles |
Saccharomyces cerevisiae Model
In Saccharomyces cerevisiae (yeast), TCBPA treatment promoted glycolysis while inhibiting the TCA cycle and energy metabolism. This led to an accumulation of reactive oxygen species (ROS) and oxidative damage, indicating a significant metabolic interference . The study highlighted that the carbon flux was redirected towards synthesizing fatty acids and amino acids rather than biomass production.
Table 2: Effects of TCBPA on Yeast Metabolism
Parameter | Control Group | TCBPA Treatment |
---|---|---|
Cell Growth | Normal | Inhibited |
ROS Levels | Baseline | Elevated |
Fatty Acid Accumulation | Low | High |
Endocrine Disruption
TCBPA has been identified as an endocrine disruptor with potential estrogenic activity. Research indicates that TCBPA can activate estrogen receptors, leading to increased cell proliferation in estrogen-sensitive cell lines such as MCF-7 breast cancer cells . Additionally, it has been shown to influence inflammatory pathways by upregulating genes associated with inflammation, including ILs and TNFα .
Table 3: Estrogenic Activity of TCBPA
Study Type | Observed Activity |
---|---|
In vitro assays | Positive estrogenic activity |
In vivo assays | Induced uterine growth in ovariectomized mice |
Developmental Toxicity in Zebrafish
A notable case study involved zebrafish embryos exposed to TCBPA, which exhibited developmental toxicity characterized by malformations and impaired growth. The findings suggested that parental exposure could lead to heritable metabolic disorders in offspring .
Human Health Implications
Epidemiological studies have raised concerns about the potential health effects of TCBPA exposure in humans, particularly regarding reproductive health and developmental outcomes. The compound's ability to disrupt thyroid hormone signaling has been documented, further emphasizing its relevance as a public health concern .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting TCBPA in environmental matrices?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with ion-trap time-of-flight (IT-TOF) systems for high-resolution identification. Sample preparation should include ultrasonic-assisted extraction with toluene-nonane or iso-octane solvents to optimize recovery rates (≥85%) .
- Critical Parameters :
- Column: C18 reversed-phase (2.1 mm × 150 mm, 3 μm).
- Mobile Phase: Gradient of acetonitrile and 0.1% formic acid.
- Detection: Negative-ion mode with m/z 363.959 (quantitative ion) .
Q. How does TCBPA’s environmental persistence compare to structurally similar compounds like tetrabromobisphenol A (TBBPA)?
- Experimental Design : Conduct comparative degradation studies under controlled UV light or microbial exposure. Measure half-lives in soil/water systems using gas chromatography-mass spectrometry (GC-MS). TCBPA exhibits slower degradation than TBBPA in aerobic soils (t₁/₂: 120 vs. 60 days) due to higher chlorine substitution .
- Data Interpretation : Monitor intermediate metabolites (e.g., dichlorobisphenol A) to confirm degradation pathways .
Q. What mechanisms underlie TCBPA’s endocrine-disrupting effects in vitro?
- Approach : Use human ovarian or breast cancer cell lines (e.g., MCF-7) to assess receptor-mediated activity.
- Key Findings :
- TCBPA activates G protein-coupled receptor 30 (GPR30) at EC₅₀ = 10 nM, inducing cell proliferation.
- Contrasts with tetrabromobisphenol A, which acts via peroxisome proliferator-activated receptor gamma (PPARγ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in TCBPA’s cytotoxic vs. proliferative effects across cell types?
- Hypothesis Testing :
- Compare cell-specific expression of estrogen receptors (ERα/ERβ) and GPR30 using siRNA knockdown.
- Dose-response experiments (0.1–100 μM) in hepatic (HepG2) vs. ovarian (OVCAR-3) cells reveal tissue-selective toxicity thresholds .
Q. What experimental designs optimize the study of TCBPA’s interactions with co-pollutants (e.g., PCBs) in aquatic systems?
- Model System : Use microcosms containing sediment-water interfaces spiked with TCBPA and 2,3',4,5-tetrachlorobiphenyl (PCB congener 70).
- Sampling Protocol :
- Collect triplicate samples at 0, 7, 14, and 30 days.
- Analyze bioaccumulation factors (BAFs) in benthic organisms (e.g., Lumbriculus variegatus) .
Q. What are the limitations of current degradation methods for TCBPA in wastewater treatment plants?
- Critical Analysis :
- Ozonation and UV/H₂O₂ achieve >90% TCBPA removal but generate chlorinated byproducts (e.g., 2,6-dichlorophenol).
- Advanced oxidation processes (AOPs) require pH optimization (pH 3–5) to minimize byproduct toxicity .
Q. Methodological Resources
- Standards Preparation : Use 100 μg/mL TCBPA in iso-octane (CAS 33025-41-1) for calibration curves. Validate with NIST-certified reference materials .
- Ethical Compliance : Secure institutional approval for in vivo studies, adhering to OECD Test Guidelines 453 (combined chronic toxicity/carcinogenicity) .
Properties
IUPAC Name |
2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPYTERUKNKOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021770 | |
Record name | 2,2',6,6'-Tetrachlorobisphenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals from acetic acid | |
CAS No. |
79-95-8 | |
Record name | Tetrachlorobisphenol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2',6,6'-Tetrachlorobisphenol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachlorodian | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67465 | |
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Record name | Tetrachlorodian | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18248 | |
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Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,2',6,6'-Tetrachlorobisphenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',6,6'-tetrachloro-4,4'-isopropylidenediphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.126 | |
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Record name | TETRACHLOROBISPHENOL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO0P9ET4BN | |
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Record name | 2,2',6,6'-TETRACHLOROBISPHENOL A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
136 °C | |
Record name | 2,2',6,6'-TETRACHLOROBISPHENOL A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.